molecular formula C9H12N2 B14506711 (2S,3S)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile CAS No. 64206-74-2

(2S,3S)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile

Cat. No.: B14506711
CAS No.: 64206-74-2
M. Wt: 148.20 g/mol
InChI Key: SXNAZTOMZZRICJ-YUMQZZPRSA-N
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Description

(2S,3S)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile is a chiral cyclopropane derivative. Cyclopropane compounds are known for their strained ring structure, which imparts unique chemical properties. The presence of nitrile groups and the specific stereochemistry make this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methyl or isopropyl groups, leading to the formation of alcohols, ketones, or carboxylic acids.

    Reduction: Reduction of the nitrile groups can yield primary amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitrile derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules with specific stereochemistry.

Biology

Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

Industry

The compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action for (2S,3S)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile groups can form hydrogen bonds or participate in other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile: The enantiomer of the compound with different stereochemistry.

    Cyclopropane-1,1-dicarbonitrile: Lacks the methyl and isopropyl groups.

    2-Methylcyclopropane-1,1-dicarbonitrile: Lacks the isopropyl group.

Uniqueness

The specific stereochemistry and the presence of both methyl and isopropyl groups make (2S,3S)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile unique

Properties

CAS No.

64206-74-2

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

(2S,3S)-2-methyl-3-propan-2-ylcyclopropane-1,1-dicarbonitrile

InChI

InChI=1S/C9H12N2/c1-6(2)8-7(3)9(8,4-10)5-11/h6-8H,1-3H3/t7-,8-/m0/s1

InChI Key

SXNAZTOMZZRICJ-YUMQZZPRSA-N

Isomeric SMILES

C[C@H]1[C@@H](C1(C#N)C#N)C(C)C

Canonical SMILES

CC1C(C1(C#N)C#N)C(C)C

Origin of Product

United States

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